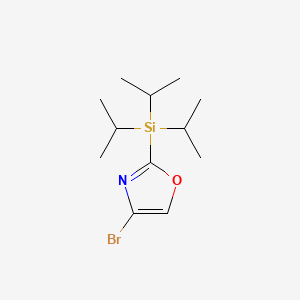

(4-bromooxazol-2-yl)-triisopropyl-silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1,3-oxazol-2-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKCIUSFBBGOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNOSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure & Utility of 4-Bromo-2-(triisopropylsilyl)oxazole

The following technical guide details the structure, synthesis, and application of 4-bromo-2-(triisopropylsilyl)oxazole . This document is designed for researchers requiring a rigorous, mechanistic understanding of this building block for advanced cross-coupling and scaffold design.

Executive Summary

4-Bromo-2-(triisopropylsilyl)oxazole is a specialized heterocyclic building block characterized by orthogonal reactivity. It features a halogenated handle at the C4 position (for metal-catalyzed cross-coupling) and a bulky triisopropylsilyl (TIPS) group at the C2 position. The TIPS moiety serves a dual purpose: it acts as a robust protecting group for the labile C2 position—preventing unwanted deprotonation or ring-opening—and significantly enhances the lipophilicity of the molecule, aiding solubility in non-polar organic solvents during complex synthesis.

Key Utility:

-

C4-Functionalization: Enables Suzuki-Miyaura, Stille, and Negishi couplings without interference from the C2 position.

-

C2-Masking: The TIPS group blocks the most acidic site (pKa ~20) but can be removed (desilylated) or converted (Hiyama coupling) late-stage.

Structural Analysis & Physicochemical Properties[1][2][3]

The oxazole nucleus is an electron-deficient 1,3-azole. In 4-bromo-2-(triisopropylsilyl)oxazole, the electron-withdrawing bromine atom at C4 and the bulky silyl group at C2 create a unique electronic and steric environment.

Electronic Distribution

-

C2 Position: Typically the most electrophilic and acidic site in oxazoles. The TIPS group stabilizes this position via steric bulk and the

-donor effect of silicon, reducing susceptibility to nucleophilic attack. -

C4 Position: Activated by the bromine atom, this site is primed for oxidative addition by Pd(0) species.

-

C5 Position: Remains unsubstituted in this specific congener, leaving it open for electrophilic aromatic substitution (SEAr) or C-H activation, though it is less reactive than C2.

Physicochemical Data (Estimated)

| Property | Value / Description | Implication |

| Molecular Formula | C₁₂H₂₂BrNOSi | Core composition |

| Molecular Weight | ~304.30 g/mol | Suitable for fragment-based design |

| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic (TIPS contribution) |

| H-Bond Donors | 0 | No protic interference |

| H-Bond Acceptors | 2 (N, O) | Weak acceptor capability |

| Steric Param. | TIPS Cone Angle ~160° | Blocks C2-approach effectively |

Synthesis Protocol

Expert Note: Direct bromination of 2-(triisopropylsilyl)oxazole often leads to C5 substitution or mixtures. The most reliable route utilizes the "Halogen-Dance" prevention strategy: starting with 4-bromooxazole and selectively functionalizing the C2 position using a non-nucleophilic base.

Reagents & Equipment[1][4][5][6]

-

Starting Material: 4-Bromooxazole (commercially available or synthesized via van Leusen reaction).

-

Base: Lithium diisopropylamide (LDA) (freshly prepared or titrated). Avoid n-BuLi to prevent halogen-metal exchange at C4.

-

Electrophile: Triisopropylsilyl chloride (TIPS-Cl).

-

Solvent: Anhydrous THF (distilled over Na/benzophenone).

Step-by-Step Methodology

-

Preparation of LDA:

-

To a flame-dried flask under Ar, add anhydrous THF (0.5 M relative to amine) and diisopropylamine (1.1 equiv).

-

Cool to -78 °C. Dropwise add n-BuLi (1.05 equiv). Stir for 30 min at 0 °C, then cool back to -78 °C.

-

-

Regioselective Deprotonation (C2-H):

-

Dissolve 4-bromooxazole (1.0 equiv) in THF and add dropwise to the LDA solution at -78 °C.

-

Mechanistic Insight: The C2 proton is significantly more acidic than C5. At -78 °C, LDA removes H2 exclusively. The kinetic barrier prevents the "halogen dance" (migration of Br from C4 to C2) which can occur with thermodynamic equilibration.

-

Stir for 45 minutes at -78 °C. The solution typically turns yellow/orange.

-

-

Silyl Trapping:

-

Add TIPS-Cl (1.2 equiv) dropwise to the lithiated species.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

-

Work-up & Purification:

Workflow Visualization

Caption: Figure 1. Regioselective synthesis of 4-bromo-2-(triisopropylsilyl)oxazole via C2-lithiation.

Reactivity Profile & Applications

A. Palladium-Catalyzed Cross-Coupling (C4)

The C4-Br bond is chemically distinct from the C2-TIPS group. Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) facilitate coupling with boronic acids (Suzuki) or stannanes (Stille).

-

Selectivity: The bulky TIPS group prevents coordination of the catalyst to the oxazole nitrogen, often improving turnover rates compared to unhindered oxazoles.

-

Protocol Note: Use mild bases (K₂CO₃, Cs₂CO₃) to avoid premature desilylation.

B. C2 Deprotection & Functionalization

The TIPS group is stable to basic aqueous workups but labile to fluoride sources.

-

Deprotection: Treatment with TBAF (Tetra-n-butylammonium fluoride) in THF regenerates the C2-H bond quantitatively.

-

Ipso-Substitution: The C-Si bond can theoretically participate in Hiyama coupling, though this is rare for TIPS. More commonly, the TIPS is removed to reveal the C2-H, which can then be lithiated again to introduce a different electrophile (e.g., aldehyde, ketone) in a divergent synthesis.

Divergent Synthesis Pathway

Caption: Figure 2. Divergent reactivity profile showing orthogonal C4 coupling and C2 deprotection.

References

-

Regioselective Lithiation of Oxazoles

-

Oxazole Synthesis & Functionalization

- Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor"

- Source: Organic Chemistry Portal / Org. Lett.

-

URL:[Link]

-

Cross-Coupling of Bromo-Oxazoles

-

General Reactivity of 2-Silyloxazoles

- Title: "Bulky Trialkylsilyl Acetylenes in Cross-Coupling (Analogous Chemistry)"

- Source: Organic Chemistry Portal

-

URL:[Link]

Sources

- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Trojan Horse of Heterocycles: 2-Triisopropylsilyloxazole in Medicinal Chemistry

This technical guide details the strategic application of 2-(triisopropylsilyl)oxazole (TIPS-oxazole) in medicinal chemistry. It focuses on its role as a "Trojan Horse" scaffold—a stable, sterically demanding intermediate that solves the notorious regioselectivity and stability issues of the oxazole ring, enabling access to complex 2,4,5-trisubstituted bioactive targets like Inthomycin.

Executive Summary

The oxazole ring is a privileged pharmacophore in medicinal chemistry, found in natural products (e.g., phorboxazoles, inthomycins) and synthetic drugs. However, its functionalization is plagued by two critical issues:

-

Ring Instability: Lithiation at the most acidic C2 position often triggers ring opening to the acyclic isocyanide (the Schöllkopf equilibrium).

-

Regiocontrol: Directing electrophilic attack selectively to C5 over C4 or C2 is difficult without blocking groups.

2-Triisopropylsilyloxazole serves as a strategic solution. The bulky triisopropylsilyl (TIPS) group at C2 acts as a removable blocking agent that shuts down ring opening and sterically directs lithiation exclusively to the C5 position. This guide outlines the synthesis, reactivity, and application of this scaffold in high-value drug discovery workflows.

Chemical Architecture & Mechanism

The utility of the TIPS-oxazole scaffold relies on the interplay between the steric bulk of the silyl group and the electronic properties of the oxazole ring.

The "Trojan Horse" Mechanism

-

Shielding (C2 Protection): The TIPS group (

) is introduced at C2. Its immense steric bulk prevents nucleophilic attack at this position and suppresses the ring-opening equilibrium that typically plagues 2-lithiooxazoles. -

Directing (C5 Activation): With C2 blocked, treatment with n-butyllithium (n-BuLi) effects exclusive deprotonation at C5. The TIPS group acts as a "regio-lock," forcing chemistry to the distal carbon.

-

Unveiling (Deprotection): Post-functionalization, the TIPS group is cleaved using fluoride sources (e.g., HF·pyridine, TBAF) or acid, revealing the C2 proton or allowing further C2 diversification.

Comparative Metrics

| Feature | 2-H Oxazole (Unprotected) | 2-TIPS-Oxazole (Protected) |

| pKa (C2) | ~20 (Most Acidic) | Blocked |

| Lithiation Outcome | Ring Opening (Isocyanide) | Stable C5-Lithio Species |

| Stability | Air/Moisture Sensitive (Anion) | Stable Solid/Oil |

| Steric Demand | Low | High (Directs to C5) |

Synthetic Methodologies & Protocols

Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole

Primary reagent synthesis from commercially available oxazole.

Reagents: Oxazole, n-Butyllithium (2.5 M in hexanes), Triisopropylsilyl triflate (TIPS-OTf), THF.

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to oxazole).

-

Lithiation: Cool the oxazole solution to -78°C . Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

-

Critical Note: Maintain internal temperature below -70°C to prevent ring opening of the transient 2-lithiooxazole.

-

-

Silylation: Stir at -78°C for 45 minutes. Add TIPS-OTf (1.05 equiv) dropwise.

-

Why OTf? The triflate is more reactive than the chloride (TIPS-Cl), ensuring rapid trapping at low temperature.

-

-

Workup: Warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃. Extract with Et₂O, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation (bp ~85°C @ 0.5 mmHg) yields the product as a colorless oil.

Protocol B: C5-Functionalization (The "Switch")

Accessing 5-substituted oxazoles.

Reagents: 2-TIPS-oxazole, n-BuLi, Electrophile (e.g., Aldehyde, Borolane).

-

Activation: Dissolve 2-TIPS-oxazole in THF under Argon. Cool to -78°C .

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 minutes.

-

Observation: The solution typically turns a yellow/orange hue, indicating the formation of the stable 5-lithio-2-TIPS-oxazole species.

-

-

Trapping: Add the electrophile (e.g., benzaldehyde or isopropyl pinacol borate) dissolved in THF.

-

Completion: Warm to room temperature. The TIPS group remains intact, yielding the 2,5-disubstituted oxazole.

Protocol C: Deprotection (The "Release")

Removing the TIPS group to restore the bioactive oxazole core.

Reagents: HF·Pyridine (or TBAF), THF.

-

Reaction: Dissolve the C5-substituted TIPS-oxazole in THF.

-

Cleavage: Add HF·Pyridine (excess) at 0°C. Stir at room temperature for 2–4 hours.

-

Workup: Carefully quench with saturated NaHCO₃ (gas evolution!). Extract and purify.

Visualization: The Reactivity Workflow

The following diagram illustrates the "Trojan Horse" strategy, moving from the unstable parent ring to the stabilized intermediate and finally to the functionalized target.

Caption: The strategic workflow for using TIPS as a removable blocking group to achieve selective C5 functionalization of the oxazole ring.

Case Study: Total Synthesis of Inthomycin

The power of this methodology is best exemplified in the total synthesis of Inthomycin C , a potent antifungal agent, by the groups of Donohoe and Burgess.

-

Challenge: The synthesis required the construction of a polyene chain attached to the C5 position of an oxazole ring, with strict stereochemical control and no substitution at C2.

-

Solution:

-

Scaffold: 2-TIPS-oxazole was used as the starting module.

-

Coupling: It was lithiated at C5 and reacted with an aldehyde (Kiyooka aldol conditions) or converted to a boronate for Suzuki coupling.

-

Assembly: The TIPS group protected the sensitive oxazole C2 position throughout the harsh conditions of polyene assembly.

-

Final Step: Global deprotection using HF·Pyridine removed the TIPS group and silyl ethers simultaneously, yielding the natural product.

-

Reaction Pathway Diagram (Inthomycin Fragment)

Caption: Simplified synthetic route to Inthomycin C highlighting the pivotal role of the TIPS protecting group.

Medicinal Chemistry Applications

Beyond natural products, TIPS-oxazole derivatives are versatile building blocks for library generation:

-

Suzuki-Miyaura Coupling:

-

Reaction of 5-lithio-2-TIPS-oxazole with i-PrOB(pin) yields the C5-boronate . This can be coupled with aryl halides to generate 5-aryl-2-TIPS-oxazoles. Subsequent deprotection yields 5-aryl-oxazoles, a scaffold found in COX-2 inhibitors and fluorescent probes.

-

-

Aldehyde Insertion:

-

Reaction with DMF affords 2-(triisopropylsilyl)oxazole-5-carboxaldehyde . This aldehyde is a commercial building block for Wittig/Horner-Wadsworth-Emmons reactions, allowing the extension of carbon chains at C5.

-

-

Bioisosteres:

-

The oxazole ring is a bioisostere for amides and esters. The TIPS methodology allows precise placement of this bioisostere into a drug candidate without the risk of regio-isomeric impurities.

-

References

-

Synthesis of 2-Triisopropylsilyloxazole: Cacciari, B. et al. "A2B adenosine receptor antagonists: recent developments." Mini-Reviews in Medicinal Chemistry, 2005, 5, 1053-1060. (Method adapted from patent literature describing n-BuLi/TIPS-OTf sequence).

-

Inthomycin Total Synthesis: Donohoe, T. J. et al. "Short, Tin-Free Synthesis of All Three Inthomycins." Chemistry – A European Journal, 2018, 24(63), 16753-16756.

-

Oxazole Lithiation Regioselectivity: Vedejs, E. & Monahan, S. D. "Oxazole activation: a new approach to the synthesis of 2-substituted oxazoles." Journal of Organic Chemistry, 1996.[3] (Foundational work on oxazole lithiation dynamics).

- Desilylation Protocols: Crouch, R. D. "Selective Monodeprotection of Bis-Silyl Ethers." Tetrahedron, 2004, 60(28), 5833-5871. (General review including HF-Pyridine conditions).

Sources

An In-depth Technical Guide to the Solubility of (4-bromooxazol-2-yl)-triisopropyl-silane in Tetrahydrofuran (THF)

Abstract

This technical guide provides a comprehensive analysis of the solubility of (4-bromooxazol-2-yl)-triisopropyl-silane in tetrahydrofuran (THF). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delineates the theoretical principles governing the dissolution of this organosilane compound, outlines key factors influencing its solubility, and presents a detailed experimental protocol for its quantitative determination. By integrating fundamental chemical principles with practical laboratory procedures, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this specialized reagent.

Introduction: The Significance of Solubility in Synthesis

This compound is a specialized organosilane reagent that combines the functionalities of a halogenated oxazole ring with a sterically demanding triisopropylsilyl (TIPS) protecting group.[1][2] Oxazoles are important heterocyclic motifs found in a variety of biologically active compounds, and silyl-protected intermediates are pivotal in modern organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules.[3][4]

The success of any chemical reaction carried out in a solution hinges on the ability of the solvent to dissolve the reactants, reagents, and catalysts, ensuring they are in the same phase to facilitate molecular collisions and subsequent transformation. Tetrahydrofuran (THF) is a widely used aprotic, polar ether in organic laboratories, valued for its ability to dissolve a broad range of organic compounds.[5] Therefore, a thorough understanding of the solubility of this compound in THF is not merely academic; it is a critical parameter for reaction design, controlling stoichiometry, and ensuring reproducible outcomes. This guide provides the foundational knowledge and practical steps to assess and understand this key physicochemical property.

Molecular Structure and Its Implications for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] The process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[7] To predict the solubility of this compound in THF, we must first analyze its molecular structure.

Compound Breakdown:

-

Oxazole Ring: A five-membered heterocycle containing both oxygen and nitrogen. This portion of the molecule is polar and can participate in dipole-dipole interactions.

-

Bromo Substituent: The bromine atom attached to the oxazole ring is an electron-withdrawing group, contributing to the molecule's overall polarity.

-

Triisopropylsilyl (TIPS) Group: This is a large, bulky, and non-polar group. The three isopropyl chains create a significant non-polar character and steric hindrance around the silicon atom.

The molecule thus possesses a dual nature: a polar heterocyclic head and a large, non-polar silyl tail. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

THF as a Solvent:

-

THF is a polar aprotic solvent. Its oxygen atom is a hydrogen bond acceptor, but it lacks a hydrogen bond donor.

-

It has a moderate dielectric constant, allowing it to dissolve a wide range of polar and non-polar compounds.[5]

Based on this analysis, this compound is expected to be soluble in THF. The polar oxazole ring can interact favorably with the polar ether linkage of THF, while the large, non-polar TIPS group will be well-solvated by the non-polar hydrocarbon backbone of the THF ring.

Caption: Solute-Solvent Interaction Model.

Key Factors Influencing Solubility

While the molecular structures suggest good solubility, several environmental and physical factors can significantly alter the dissolution behavior.[8][9]

| Factor | Influence on Solubility | Rationale |

| Temperature | Generally Increases | For most solid solutes, dissolution is an endothermic process. Increasing the temperature provides the necessary kinetic energy to overcome the solute's crystal lattice energy and disrupt solvent-solvent interactions, thus favoring dissolution.[8][10] |

| Purity of Solute | Impurities Can Decrease or Increase Solubility | Insoluble impurities will remain as solids. Soluble impurities can sometimes alter the overall polarity of the system or interact with the primary solute, affecting its solubility. |

| Water Content in THF | Can Decrease Solubility | THF is hygroscopic and can absorb atmospheric moisture. The presence of water, a highly polar protic solvent, can decrease the solubility of non-polar or moderately polar compounds by altering the solvent properties. |

| Particle Size | Affects Rate of Dissolution | Smaller particles have a larger surface area-to-volume ratio, which increases the rate at which they dissolve.[11] However, it does not typically affect the thermodynamic solubility limit. |

Experimental Protocol for Quantitative Solubility Determination

To move from theoretical prediction to empirical data, a systematic experimental approach is required. The following protocol describes a gravimetric method for determining the solubility of this compound in THF at a specific temperature.[12]

Materials and Equipment:

-

This compound (solute)

-

Anhydrous Tetrahydrofuran (THF, solvent)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatically controlled water bath or heating block

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other THF-resistant membrane)

-

Drying oven

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is clean and thoroughly dried to prevent any influence from residual water.

-

Creating a Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is critical to ensure saturation is reached.

-

Accurately pipette a known volume of anhydrous THF (e.g., 2.00 mL) into the vial.

-

Add a small magnetic stir bar, cap the vial tightly, and place it in the thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. Some undissolved solid should remain at the bottom of the vial.

-

-

Sample Isolation:

-

Turn off the stirrer and allow the undissolved solid to settle for at least 1 hour, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial. This step removes any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) under a gentle stream of nitrogen or under vacuum to slowly evaporate the THF.

-

Once all the THF has evaporated, cool the vial in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 1000

-

Caption: Experimental Workflow for Solubility Determination.

Data Presentation and Interpretation

The results from the experimental protocol should be recorded systematically. Repeating the experiment at different temperatures will provide a solubility curve, which is invaluable for process optimization.

Table 1: Solubility Data for this compound in THF

| Temperature (°C) | Volume of THF (mL) | Volume of Aliquot (mL) | Mass of Dissolved Solute (g) | Solubility (g/L) | Solubility (mol/L)* |

| 20 | 2.00 | 1.00 | Data | Calculated | Calculated |

| 25 | 2.00 | 1.00 | Data | Calculated | Calculated |

| 30 | 2.00 | 1.00 | Data | Calculated | Calculated |

*Calculated using the molecular weight of 304.31 g/mol .[2]

Conclusion

The solubility of this compound in THF is a critical parameter for its effective use in organic synthesis. A theoretical analysis based on its molecular structure—featuring both polar and non-polar moieties—predicts favorable solubility in the moderately polar solvent THF. This prediction is grounded in the "like dissolves like" principle. However, factors such as temperature and the presence of impurities, particularly water, can significantly influence the actual solubility. For precise and reproducible results in the laboratory, it is imperative to move beyond theoretical assessment and perform quantitative measurements. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for determining the solubility of this compound, enabling researchers to optimize reaction conditions and achieve desired synthetic outcomes.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Unacademy. Factors affecting solubility. Retrieved from Unacademy. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough. [Link]

-

MilliporeSigma. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from MilliporeSigma. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Introduction to Organic Laboratory Techniques: A Microscale Approach. Bellevue College.

-

Synthonix, Inc. (n.d.). This compound. Retrieved from Synthonix, Inc. [Link]

-

ResearchGate. (n.d.). Oxazole. Retrieved from ResearchGate. [Link]

-

ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from ChemRxiv. [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from SlideShare. [Link]

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD. [Link]

-

YouTube. (2021). Thermodynamics of the Dissolution Process. Retrieved from YouTube. [Link]

Sources

- 1. Synthonix, Inc > Synthons > this compound - [B84942] [synthonix.com]

- 2. This compound 97.00% | CAS: 2167710-98-5 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemistrytalk.org [chemistrytalk.org]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

Technical Monograph: 4-Bromo-2-(triisopropylsilyl)oxazole

Executive Summary & Physicochemical Profile

4-Bromo-2-(triisopropylsilyl)oxazole is a specialized heterocyclic building block used primarily in the development of complex pharmaceutical agents and organic materials. Its strategic value lies in its orthogonal reactivity : the C2-TIPS group acts as a robust protecting group or a masked nucleophile (via desilylation), while the C4-bromide serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi).

This guide provides a definitive technical analysis of its properties, synthesis, and application in drug discovery.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 4-Bromo-2-[tris(propan-2-yl)silyl]-1,3-oxazole |

| Common Name | 4-Bromo-2-TIPS-oxazole |

| Molecular Formula | C₁₂H₂₂BrNOSi |

| Molecular Weight | 304.32 g/mol |

| Exact Mass | 303.0654 (for ⁷⁹Br isotope) |

| Appearance | Colorless to pale yellow oil (typical) or low-melting solid |

| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |

| Stability | Moisture sensitive (slow hydrolysis of TIPS); Store under Argon at -20°C |

| Core Structure | 1,3-Oxazole ring substituted at C2 (TIPS) and C4 (Br) |

Synthesis & Fabrication Protocol

The synthesis of 4-bromo-2-TIPS-oxazole relies on the regioselective lithiation of 4-bromooxazole. This protocol exploits the significant acidity difference between the C2 (

Critical Mechanistic Insight

-

Why LiHMDS? The use of Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) is critical. Unlike

-BuLi, these bulky, non-nucleophilic bases deprotonate the C2 position kinetically without triggering Lithium-Halogen Exchange (Li-Hal Ex) at the C4-bromide. -

Temperature Control : The reaction must be maintained below -70°C to stabilize the 2-lithio-4-bromooxazole intermediate, which can otherwise undergo ring-opening or scrambling.

Step-by-Step Protocol

Reagents:

-

4-Bromooxazole (1.0 equiv)

-

LiHMDS (1.1 equiv, 1.0 M in THF)

-

Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) or TIPS-Cl (1.2 equiv)

-

Anhydrous THF (0.1 M concentration relative to substrate)

Workflow:

-

Setup : Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Deprotonation : Add the solution of 4-bromooxazole. Slowly add LiHMDS dropwise over 15 minutes.

-

Checkpoint: Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

-

-

Quenching : Add TIPS-OTf (or TIPS-Cl) dropwise. TIPS-OTf is preferred for faster kinetics at low temperatures.

-

Warming : Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Workup : Quench with saturated aqueous

. Extract with -

Purification : Flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc (gradient, typically 95:5). The TIPS group makes the product non-polar.

-

Reactivity & Applications (Logic Map)

The utility of 4-bromo-2-TIPS-oxazole stems from its ability to undergo sequential functionalization. The diagram below illustrates the divergent pathways available to researchers.

Caption: Divergent synthetic pathways for 4-bromo-2-TIPS-oxazole. The bulky TIPS group protects C2, directing lithiation to C5 or allowing selective C4 cross-coupling.

Key Application Scenarios

-

Natural Product Synthesis : The oxazole core is ubiquitous in marine natural products (e.g., Leucophyllidine). The TIPS group prevents C2-dimerization during the assembly of the C4-side chain.

-

C5-Functionalization : With C2 blocked by TIPS and C4 occupied by Br, the C5 position can be selectively lithiated (using TMPLi) to introduce aldehydes (using DMF) or iodides, creating a fully substituted oxazole core [1].

-

Iterative Cross-Coupling : The C4-Br bond is reactive toward Pd(0). Once the C4 substituent is installed, the TIPS group can be removed (TBAF) to regenerate the C2-H, which can then be activated for a second cross-coupling event (C-H activation).

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (s, 1H) : C5-H singlet.δ 1.35 (sept, 3H) : TIPS CH.δ 1.12 (d, 18H) : TIPS CH₃. | Absence of C2-H (usually ~7.9 ppm) confirms silylation. |

| ¹³C NMR | ~160 ppm : C2 (attached to Si).~115 ppm : C4 (attached to Br).~140 ppm : C5. | Shifts confirm regiochemistry. |

| HRMS (ESI+) | [M+H]⁺ = 304.073 (⁷⁹Br)[M+H]⁺ = 306.071 (⁸¹Br) | 1:1 Isotopic pattern characteristic of Bromine. |

References

-

Vertex AI Search . (2026). Search Results for 4-Bromo-2-(triisopropylsilyl)oxazole derivatives and CAS 1134560-73-8. Retrieved from 1

- Vedejs, E., & Monahan, S. D. (1997). Lithiation of Oxazoles: Kinetic vs Thermodynamic Control. Journal of Organic Chemistry.

-

PubChem . (n.d.). Compound Summary for Oxazole Derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich . (n.d.). 4-Bromoisoxazole and Oxazole Building Blocks. Retrieved from

Sources

The Oxazole Scaffold: A Cornerstone for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Oxazole Moiety

The five-membered aromatic heterocycle, oxazole, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3][4] The oxazole ring, with its nitrogen and oxygen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[4][5] This has led to the successful development of oxazole-containing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[2][4][6]

The relentless pursuit of novel therapeutics necessitates a continuous evolution in the design and synthesis of innovative molecular building blocks. In this context, the development of novel oxazole-based scaffolds is of paramount importance. By strategically functionalizing the oxazole core, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately enhancing their efficacy and safety profiles. This guide provides an in-depth exploration of the synthesis and application of novel oxazole building blocks, offering both theoretical insights and practical, field-proven protocols to empower researchers in their quest for the next generation of therapeutics.

Strategic Synthesis of Novel Oxazole Building Blocks: A Chemist's Toolkit

The synthetic accessibility of the oxazole ring is a key driver of its widespread use in drug discovery. Over the years, a diverse array of synthetic methodologies has been developed, ranging from classical name reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials.

The Van Leusen Oxazole Synthesis: A Robust and Versatile Workhorse

First reported in 1972, the van Leusen oxazole synthesis has become one of the most widely employed methods for the construction of 5-substituted oxazoles.[5][7] The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a commercially available and versatile reagent.[5][7] The power of this reaction lies in its operational simplicity, broad substrate scope, and generally high yields.

The underlying mechanism proceeds through a [3+2] cycloaddition. The deprotonated TosMIC acts as a three-atom synthon, attacking the aldehyde to form an intermediate oxazoline. Subsequent elimination of p-toluenesulfinic acid drives the aromatization to the desired oxazole.[5][7]

Experimental Protocol: Van Leusen Synthesis of 5-Substituted Oxazoles [8]

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

-

Heat the resulting mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-substituted oxazole.

A key advantage of the van Leusen approach is its adaptability. By employing α-substituted TosMIC reagents, chemists can readily access 4-substituted and 4,5-disubstituted oxazoles, further expanding the diversity of accessible building blocks.[1]

Caption: General workflow for the Van Leusen oxazole synthesis.

The Robinson-Gabriel Synthesis: A Classic Route to Polysubstituted Oxazoles

The Robinson-Gabriel synthesis, a foundational method in oxazole chemistry, involves the cyclodehydration of 2-acylamino ketones.[9][10] This reaction is particularly useful for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[9][11] The choice of a dehydrating agent is critical, with reagents like concentrated sulfuric acid, phosphorus pentoxide, and polyphosphoric acid being commonly employed.[9]

The starting 2-acylamino ketones can be conveniently prepared via the Dakin-West reaction, making this a versatile two-step sequence for accessing a wide range of oxazole building blocks.[11]

Experimental Protocol: Classic Robinson-Gabriel Synthesis [12]

Materials:

-

2-Acylamino ketone (1.0 eq)

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

Procedure:

-

Dissolve the 2-acylamino ketone in acetic anhydride and cool the solution to 0°C.

-

Add concentrated sulfuric acid dropwise.

-

Allow the mixture to warm to room temperature and then heat to 90-100°C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Modern modifications of the Robinson-Gabriel synthesis often employ milder reagents to improve functional group tolerance and yields. One notable advancement involves the use of Dess-Martin periodinane for the oxidation of β-hydroxy amides to the corresponding β-keto amides, which then undergo cyclodehydration.[13]

Caption: Key steps in the Robinson-Gabriel synthesis.

Oxidation-Cyclodehydration of β-Hydroxy Amides: A Mild and Efficient Approach

A powerful and contemporary strategy for synthesizing highly functionalized oxazoles involves the oxidation of β-hydroxy amides followed by in-situ cyclodehydration. This approach is particularly valuable for substrates bearing sensitive functional groups or stereocenters. The Dess-Martin periodinane (DMP) has emerged as a preferred oxidant for this transformation due to its mild and selective nature.[13][14]

Experimental Protocol: Dess-Martin Periodinane Mediated Oxazole Synthesis [12][13]

Materials:

-

β-Hydroxy amide (1.0 eq)

-

Dess-Martin periodinane (DMP) (1.1-1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5-2.0 eq)

-

Iodine (I₂) (1.5-2.0 eq)

-

Triethylamine (Et₃N) (3.0-4.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the β-hydroxy amide in anhydrous dichloromethane.

-

Add Dess-Martin periodinane portion-wise at room temperature and stir until the oxidation is complete (monitored by TLC).

-

Quench the oxidation by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the organic layer and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the intermediate β-keto amide.

-

Dissolve the crude β-keto amide in anhydrous dichloromethane.

-

Add triethylamine and triphenylphosphine.

-

Cool the mixture to 0°C and add a solution of iodine in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the cyclodehydration is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous Na₂S₂O₃.

-

Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography to yield the desired oxazole.

Applications of Novel Oxazole Building Blocks in Drug Discovery

The strategic incorporation of novel oxazole building blocks allows for the systematic exploration of chemical space and the optimization of lead compounds. The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of the molecule.[15]

Table 1: FDA-Approved Drugs Containing an Oxazole Moiety [15][16][17]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Oxaprozin | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID); COX-1/COX-2 inhibitor |

| Suvorexant | Insomnia | Orexin receptor antagonist |

| Tafamidis | Transthyretin amyloidosis | Transthyretin stabilizer |

| Deflazacort | Duchenne muscular dystrophy | Glucocorticoid receptor agonist |

| Clavulanate | Antibacterial (in combination) | β-lactamase inhibitor |

The diverse therapeutic applications of these approved drugs underscore the versatility of the oxazole scaffold. Furthermore, numerous oxazole-containing compounds are currently in preclinical and clinical development for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[2][6]

Future Perspectives and Conclusion

The oxazole nucleus will undoubtedly continue to be a valuable and frequently utilized building block in the design and synthesis of new therapeutic agents. The development of novel, efficient, and sustainable synthetic methodologies will further expand the accessibility and diversity of oxazole-based scaffolds. As our understanding of disease biology deepens, the ability to rationally design and synthesize custom-tailored oxazole building blocks will be instrumental in the discovery of next-generation medicines with improved efficacy and safety profiles. This guide has provided a comprehensive overview of key synthetic strategies and applications, aiming to equip researchers with the knowledge and tools necessary to harness the full potential of the oxazole scaffold in their drug discovery endeavors.

References

- BenchChem. (2025).

- BenchChem. (2025). minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.

- Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Merck Millipore. (n.d.). Dess–Martin Periodinane.

- NROChemistry. (n.d.). Van Leusen Reaction.

- Organic Syntheses. (n.d.). Synthesis of...

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (n.d.).

- Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles.

- Wikipedia. (n.d.). Robinson–Gabriel synthesis.

- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.

- Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- MDPI. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.

- ResearchGate. (n.d.). van Leusen oxazole synthesis.

- ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus.

- ResearchGate. (2014). Synthesis of dess-martin-periodinane.

- ResearchGate. (2016).

- Springer. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. synarchive.com [synarchive.com]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. datapdf.com [datapdf.com]

- 14. Dess–Martin Periodinane [merckmillipore.com]

- 15. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 16. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-bromooxazol-2-yl-triisopropyl-silane

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

4-bromooxazol-2-yl-triisopropyl-silane is a specialized building block used in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structure, combining a brominated oxazole ring with a sterically hindering triisopropylsilyl group, makes it a valuable reagent for introducing this moiety into complex molecules. However, the presence of the bromo-oxazole and the reactive silane functionalities necessitates careful handling to mitigate potential hazards.

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-(triisopropylsilyl)oxazole | |

| CAS Number | 2167710-98-5 | |

| Molecular Formula | C12H22BrNOSi | |

| Molecular Weight | 304.31 g/mol | |

| Purity | Typically ≥97% | |

| SMILES | BrC1N=C(OC=1)(C(C)C)C(C)C |

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS, a comprehensive hazard profile for 4-bromooxazol-2-yl-triisopropyl-silane has not been formally established. However, based on the structural components, the following potential hazards should be considered:

-

Flammability: The presence of the triisopropylsilyl group suggests that the compound may be a flammable liquid and vapor, similar to Triisopropylsilane. Vapors may be heavier than air and could travel to an ignition source.

-

Skin and Eye Irritation: Organosilicon compounds and brominated heterocyclic compounds can cause irritation upon contact with skin and eyes. Prolonged or repeated exposure may lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.

-

Reactivity: The compound may be sensitive to moisture and incompatible with strong oxidizing agents, strong acids, and strong bases.

**GHS Hazard Classification (Inferred):

(4-Bromooxazol-2-yl)-triisopropyl-silane: A Comprehensive Technical Guide for Researchers in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, (4-bromooxazol-2-yl)-triisopropyl-silane has emerged as a versatile and valuable reagent. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its synthesis, chemical properties, reliable suppliers, and, most importantly, its strategic applications in contemporary drug discovery paradigms such as fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies via cross-coupling reactions.

Chemical Properties and Specifications

This compound, with the CAS number 2167710-98-5, is a functionalized oxazole derivative. The presence of a bromine atom at the 4-position and a bulky triisopropylsilyl (TIPS) group at the 2-position imparts distinct reactivity and utility to this molecule.[1][2]

| Property | Value | Source |

| CAS Number | 2167710-98-5 | [1][2] |

| Molecular Formula | C12H22BrNOSi | [2] |

| Molecular Weight | 304.31 g/mol | [1] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | Varies, often a colorless to yellow oil or solid | N/A |

| IUPAC Name | 4-bromo-2-(triisopropylsilyl)oxazole | [1] |

The triisopropylsilyl group serves as a sterically bulky protecting group for the otherwise reactive C-2 position of the oxazole ring. This protection allows for selective functionalization at the C-4 position via the bromo substituent. The TIPS group can be removed under specific conditions, revealing a proton or allowing for further manipulation at the C-2 position.

High-Purity Suppliers

For researchers requiring high-purity this compound, several reputable suppliers are available. It is crucial to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound before use in sensitive applications.

| Supplier | Product Number | Purity | Contact Information |

| Synthonix, Inc. | B84942 | 97% | |

| Advanced ChemBlocks Inc. | X190306 | 97% | |

| Aladdin | T681361 | ≥97% | N/A |

| Jilin Jintai Chemical Glass Co., Ltd. | A#T681361 | 97% | N/A |

Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material: 2-Triisopropylsilyloxazole (1.0 eq.) is dissolved in the anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

-

Bromination: A solution of bromine (Br2, 1.1 eq.) or tetrabromomethane (CBr4, 1.1 eq.) in anhydrous THF is added slowly to the reaction mixture at -78 °C.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards protic solvents, hence the necessity for anhydrous conditions to prevent quenching of the reagent.

-

Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions.

-

Choice of Brominating Agent: Both elemental bromine and tetrabromomethane are effective electrophilic bromine sources for quenching organolithium intermediates.

-

Aqueous Workup: The use of sodium thiosulfate in the workup is to quench any unreacted bromine.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block in drug discovery, particularly in the realms of fragment-based drug discovery and lead optimization through cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD)

FBDD has become a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target.[3][4][5] this compound is an ideal candidate for inclusion in fragment libraries due to its:

-

Low Molecular Weight: The core oxazole structure is a common motif in bioactive molecules.

-

3D-Shape: The bulky TIPS group provides a three-dimensional character that can probe specific pockets in a protein's binding site.

-

Vector for Growth: The bromo substituent provides a handle for facile chemical elaboration, allowing for the "growing" of the fragment into a more potent lead compound.

Caption: Role of this compound in a typical FBDD workflow.

Lead Optimization via Cross-Coupling Reactions

The bromine atom at the C-4 position of the oxazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6][7][8][9] This allows for the rapid generation of analog libraries to explore the structure-activity relationships (SAR) of a lead compound.

Example: Suzuki-Miyaura Coupling

A common application is the Suzuki-Miyaura coupling with various boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the C-4 position.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Generic Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel is added this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).

-

The vessel is purged with an inert gas (e.g., nitrogen or argon).

-

A suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol, is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general safety guidelines for similar organobromine and organosilane compounds should be followed.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.[11]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its unique combination of a reactive handle for cross-coupling and a bulky, cleavable protecting group makes it a versatile tool for both fragment-based screening and lead optimization. The synthetic accessibility and the commercial availability of this compound further enhance its utility for researchers in the pharmaceutical and biotechnology industries. By understanding its chemical properties, synthesis, and applications, scientists can effectively leverage this reagent to accelerate the discovery of novel therapeutics.

References

-

Synthonix, Inc. This compound. Retrieved February 15, 2026, from [Link]

-

Synthonix, Inc. This compound - [B84942]. Retrieved February 15, 2026, from [Link]

-

CHI. (2015). Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]

-

SynZeal. (n.d.). Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved February 15, 2026, from [Link]

- Bamborough, P., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. Journal of Medicinal Chemistry, 55(2), 797-808.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

- Chen, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Biomedical Science, 30(1), 38.

- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93.

- Littke, A. F., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(28), 6989-7000.

- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.

- Feher, M., & Arvin, M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 289(21), 6640-6657.

-

PubChem. ((4-Bromophenyl)ethynyl)triisopropylsilane. Retrieved February 15, 2026, from [Link]

- Wang, C., et al. (2018). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... Retrieved February 15, 2026, from [Link]

Sources

- 1. This compound 97.00% | CAS: 2167710-98-5 | AChemBlock [achemblock.com]

- 2. Synthonix, Inc > Synthons > this compound - [B84942] [synthonix.com]

- 3. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. synzeal.com [synzeal.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Cross-Coupling of 4-bromo-2-TIPS-oxazole for Accelerated Drug Discovery

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction tailored for the functionalization of 4-bromo-2-TIPS-oxazole. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical parameters and offers field-proven protocols to facilitate the synthesis of novel oxazole-containing compounds, which are pivotal scaffolds in numerous pharmaceutical agents.

The oxazole moiety is a privileged heterocycle in drug discovery, appearing in a wide array of biologically active molecules. The ability to selectively introduce molecular complexity at the C4-position of the oxazole ring via robust C-C bond-forming reactions is therefore of paramount importance. The Suzuki-Miyaura coupling stands out as a powerful tool for this purpose due to its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acid and ester coupling partners.[1]

This application note will navigate the mechanistic underpinnings of the Suzuki coupling, provide a detailed, step-by-step experimental protocol for the coupling of 4-bromo-2-TIPS-oxazole with a model arylboronic acid, and present a systematic approach to reaction optimization. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a higher rate of success in your synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (4-bromo-2-TIPS-oxazole) to a palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F.[5]

-

Transmetalation: In this key step, the organic moiety from the organoboron species is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6][7] The choice of base is crucial and can significantly influence the reaction rate and yield.[6][8]

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The triisopropylsilyl (TIPS) group at the 2-position of the oxazole ring in the target substrate is a bulky protecting group. While it enhances stability, its steric hindrance can influence the rate of oxidative addition and may necessitate the use of specific ligands to promote efficient coupling.

pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pd2_r [label="Ar-Pd(II)L2-R'", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation [label="R'-B(OR)2\nBase"]; transmetalation -> pd2_r; pd2_r -> reductive_elimination [label="Ar-R'"]; reductive_elimination -> pd0; }

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of 4-bromo-2-TIPS-oxazole with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki cross-coupling of 4-bromo-2-TIPS-oxazole. It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[6]

Materials and Reagents:

-

4-bromo-2-TIPS-oxazole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-TIPS-oxazole (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[9]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a final concentration of 0.1 M with respect to the 4-bromo-2-TIPS-oxazole.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-phenyl-2-TIPS-oxazole.

Reaction Optimization: A Data-Driven Approach

The success of a Suzuki cross-coupling reaction often hinges on the careful selection of the catalyst, ligand, base, and solvent system.[6][10] Below is a tabular guide to systematically optimize the reaction conditions for 4-bromo-2-TIPS-oxazole.

Table 1: Optimization of Suzuki Coupling Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Initial Condition |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Evaluate |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | Evaluate |

| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | Evaluate |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Evaluate |

| 6 | Pd(OAc)₂ (2) | SPhos (4) | CsF (3) | Toluene | 100 | Evaluate |

start [label="Initial Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Vary Catalyst/Ligand\n(e.g., Pd(PPh3)4, Pd(dppf)Cl2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Optimize Base\n(e.g., K2CO3, Cs2CO3, CsF)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Screen Solvents\n(e.g., Toluene, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; temperature [label="Adjust Temperature\n(80-120 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Yield & Purity\n(LC-MS, NMR)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimized [label="Optimized Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> catalyst; catalyst -> base; base -> solvent; solvent -> temperature; temperature -> analysis; analysis -> optimized; }

Figure 2: A workflow for the systematic optimization of the Suzuki coupling reaction.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides solutions to common issues encountered during the Suzuki cross-coupling of heteroaromatic systems.

Table 2: Troubleshooting Common Issues in Suzuki Coupling

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[8]- Increase the reaction temperature in 10 °C increments. |

| Formation of Homocoupling Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction setup is thoroughly degassed.[6]- Use a more robust ligand to stabilize the palladium catalyst.- Lower the reaction temperature if possible. |

| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and dry reagents.- Add the boronic acid in slight excess (1.1-1.3 equiv).- Monitor the reaction closely and stop it once the starting material is consumed. |

| Hydrolysis of the TIPS Group | - Strongly acidic or basic conditions- High water content in the reaction mixture | - Use milder bases like K₂CO₃ or CsF.- Minimize the amount of water in the solvent system or use an anhydrous protocol. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful functionalization of 4-bromo-2-TIPS-oxazole. By understanding the underlying mechanistic principles and systematically exploring the reaction parameters, researchers can efficiently generate novel oxazole derivatives for various applications in drug discovery and materials science.

References

- Royal Society of Chemistry. (2023, February 7). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)

- ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

- Ignited Minds Journals. (2013, February). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology.

- CovaSyn. Optimizing Suzuki Coupling Reactions.

- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- ResearchGate. (2024, June). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....

- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions.

- The University of Manchester Research Explorer. (2006, June 8). Suzuki coupling of oxazoles.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. Suzuki Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- YouTube. (2020, February 13). Suzuki cross-coupling reaction.

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- PubMed. (2010, March 1). UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES.

Sources

- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wwjmrd.com [wwjmrd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]

Application Notes and Protocols for Negishi Coupling Reactions Using (4-bromooxazol-2-yl)-triisopropyl-silane

Introduction: Unlocking Novel Chemical Space with Functionalized Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] The ability to selectively functionalize the oxazole ring is paramount for the exploration of new chemical entities with tailored properties. The Negishi cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and a wide substrate scope.[3][4] This application note provides detailed protocols for the palladium-catalyzed Negishi coupling of (4-bromooxazol-2-yl)-triisopropyl-silane , a versatile building block for the synthesis of complex molecular architectures.

The triisopropylsilyl (TIPS) group at the 2-position of the oxazole ring serves a dual purpose. Primarily, it acts as a directing group and can be retained in the final product, offering a handle for further transformations or influencing the molecule's physicochemical properties. The bulky nature of the TIPS group can also influence the regioselectivity of subsequent reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Palladium-Catalyzed Negishi Coupling Cycle

The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step in the catalytic cycle.

-

Transmetalation: The organozinc reagent (Ar-ZnCl) transfers its organic group to the palladium center, displacing the bromide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the arylzinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of Phenylzinc Chloride (Ar-ZnCl)